

# IAG933 Combination Therapy: A Statistical and Mechanistic Analysis for Researchers

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## Compound of Interest

Compound Name: IAG933

Cat. No.: B10862049

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **IAG933** combination therapies, supported by preclinical experimental data. **IAG933** is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the YAP/TAZ-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway.[1][2] Dysregulation of this pathway is a known driver in various cancers. This guide details the synergistic effects of combining **IAG933** with targeted therapies, offering insights into potential therapeutic strategies.

## Preclinical Efficacy of IAG933 Combination Therapies

**IAG933** has demonstrated significant antitumor activity as a monotherapy and in combination with inhibitors of the MAPK/KRAS signaling pathway in various preclinical cancer models.[3][4][5] The combination approach is particularly promising for tumors that are not driven by Hippo pathway mutations but are dependent on MAPK signaling, such as those with KRAS, EGFR, or MET alterations.[2][3][5]

## IAG933 in Combination with KRAS G12C Inhibitor (JDQ443)

In preclinical studies involving KRAS G12C-mutated non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines, the combination of **IAG933** with the KRAS G12C inhibitor

JDQ443 has shown a strong synergistic benefit.<sup>[1]</sup> In vivo, the addition of **IAG933** to JDQ443 treatment led to deeper and more sustained tumor regressions in NSCLC xenograft models.<sup>[1]</sup>

Cell Line	Cancer Type	Combination Benefit
NCI-H2122	NSCLC	Deepened response to JDQ443 in xenografts <sup>[1]</sup>
Various	NSCLC, CRC	Strong combination benefit in cell lines <sup>[1]</sup>

## IAG933 in Combination with EGFR Inhibitor (Osimertinib)

The combination of **IAG933** with the EGFR inhibitor osimertinib has shown enhanced antitumor benefits. In an EGFR-mutated NSCLC cell-derived xenograft (CDX) model (NCI-H1975), this combination resulted in rapid tumor regression.<sup>[1]</sup>

Xenograft Model	Cancer Type	Combination Effect
NCI-H1975	EGFR-mutant NSCLC	Enhanced antitumor benefit leading to rapid regression <sup>[1]</sup>

## IAG933 in Combination with MET Inhibitor (Capmatinib)

In a MET-amplified lung cancer CDX model (EBC-1), the combination of **IAG933** with the MET inhibitor capmatinib induced profound tumor shrinkage, highlighting its potential to overcome resistance to MET-targeted therapies.<sup>[1]</sup>

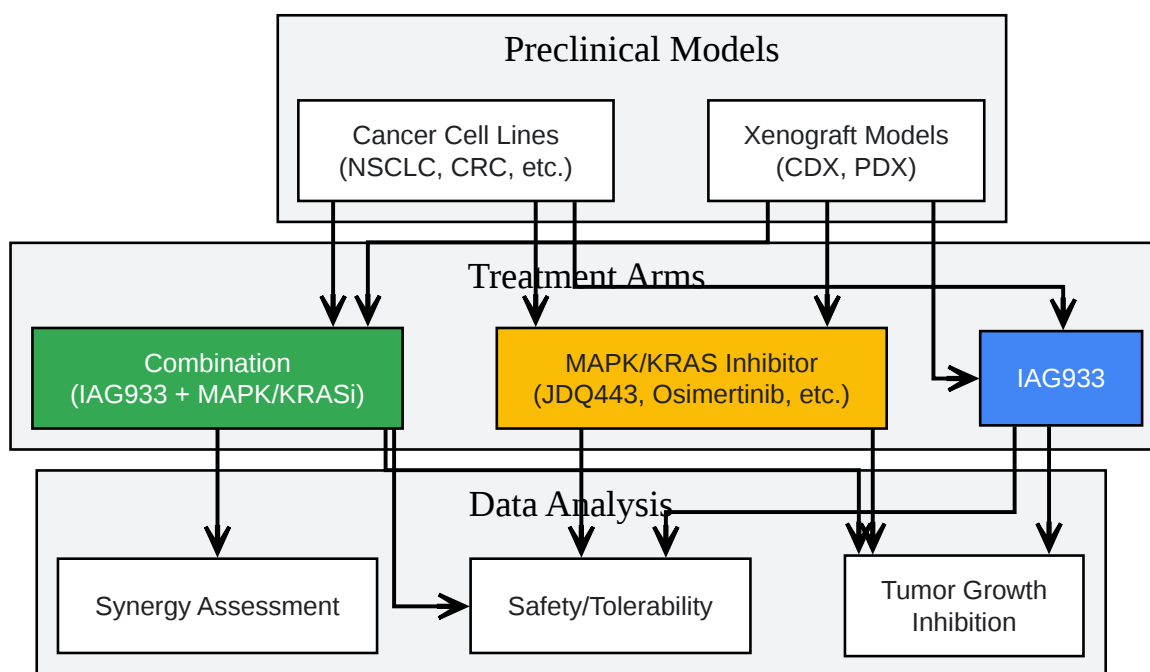
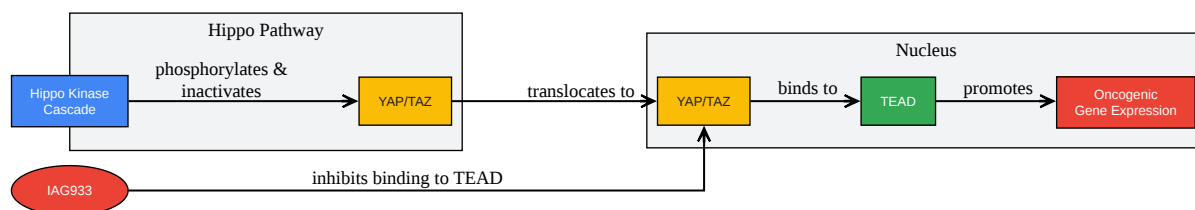
Xenograft Model	Cancer Type	Combination Effect
EBC-1	MET-amplified Lung Cancer	Profound tumor shrinkage <sup>[1]</sup>

## Signaling Pathways and Mechanism of Action

**IAG933** functions by disrupting the interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors (TEAD1-4).<sup>[1]</sup> This prevents the nuclear

translocation of YAP/TAZ and subsequent transcription of genes involved in cell proliferation and survival. The Hippo pathway, which is a key regulator of organ size and tissue homeostasis, normally phosphorylates and inactivates YAP/TAZ. In many cancers, this pathway is dysregulated, leading to YAP/TAZ-TEAD-driven tumorigenesis.

The MAPK/KRAS pathway is another critical signaling cascade that controls cell growth, differentiation, and survival. Mutations in this pathway, such as in KRAS or EGFR, are common oncogenic drivers. The synergistic effect of combining **IAG933** with MAPK/KRAS inhibitors is thought to arise from the co-dependence of some tumors on both pathways for their growth and survival. By simultaneously blocking these two key oncogenic signaling nodes, a more potent and durable anti-cancer effect can be achieved.



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